Cas no 41036-01-5 (4-(2-hydroxyethyl)morpholin-3-one)
4-(2-hydroxyethyl)morpholin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-hydroxyethyl)morpholin-3-one
- RBA03601
- 3-Morpholinone, 4-(2-hydroxyethyl)-
- SCHEMBL824835
- 4-(2-hydroxyethyl)3-morpholinone
- EN300-130287
- Z1323533212
- 4-(2-Hydroxy-ethyl)-morpholin-3-one
- DTXCID90521779
- NLQNYAFMZKEJEO-UHFFFAOYSA-N
- AKOS023556773
- F8889-2494
- 609-886-9
- DTXSID40571007
- 4-(2-hydroxyethyl)-3-morpholinone
- 41036-01-5
- DA-06047
-
- Inchi: 1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2
- InChI Key: NLQNYAFMZKEJEO-UHFFFAOYSA-N
- SMILES: O1CC(N(CCO)CC1)=O
Computed Properties
- Exact Mass: 145.07389321Da
- Monoisotopic Mass: 145.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 49.8Ų
4-(2-hydroxyethyl)morpholin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B444208-10mg |
4-(2-hydroxyethyl)morpholin-3-one |
41036-01-5 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B444208-50mg |
4-(2-hydroxyethyl)morpholin-3-one |
41036-01-5 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B444208-100mg |
4-(2-hydroxyethyl)morpholin-3-one |
41036-01-5 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM519817-1g |
4-(2-Hydroxyethyl)morpholin-3-one |
41036-01-5 | 97% | 1g |
$860 | 2022-09-29 | |
| Enamine | EN300-130287-0.05g |
4-(2-hydroxyethyl)morpholin-3-one |
41036-01-5 | 95.0% | 0.05g |
$205.0 | 2025-03-21 | |
| Enamine | EN300-130287-0.1g |
4-(2-hydroxyethyl)morpholin-3-one |
41036-01-5 | 95.0% | 0.1g |
$306.0 | 2025-03-21 | |
| Enamine | EN300-130287-0.25g |
4-(2-hydroxyethyl)morpholin-3-one |
41036-01-5 | 95.0% | 0.25g |
$438.0 | 2025-03-21 | |
| Enamine | EN300-130287-0.5g |
4-(2-hydroxyethyl)morpholin-3-one |
41036-01-5 | 95.0% | 0.5g |
$691.0 | 2025-03-21 | |
| Enamine | EN300-130287-1.0g |
4-(2-hydroxyethyl)morpholin-3-one |
41036-01-5 | 95.0% | 1.0g |
$884.0 | 2025-03-21 | |
| Enamine | EN300-130287-2.5g |
4-(2-hydroxyethyl)morpholin-3-one |
41036-01-5 | 95.0% | 2.5g |
$1735.0 | 2025-03-21 |
4-(2-hydroxyethyl)morpholin-3-one Suppliers
4-(2-hydroxyethyl)morpholin-3-one Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 4-(2-hydroxyethyl)morpholin-3-one
Introduction to 4-(2-hydroxyethyl)morpholin-3-one (CAS No. 41036-01-5)
4-(2-hydroxyethyl)morpholin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 41036-01-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the development of various pharmacologically active molecules. The compound’s unique morpholine core, functionalized with a 2-hydroxyethyl side chain and an N-oxide group at the 3-position, contributes to its reactivity and potential applications in medicinal chemistry.
The molecular structure of 4-(2-hydroxyethyl)morpholin-3-one exhibits a balance of polar and hydrophobic regions, making it an interesting candidate for drug design. The presence of both hydroxyl and amine-like functionalities allows for diverse chemical modifications, enabling the synthesis of analogs with tailored biological properties. This structural flexibility has been exploited in recent years to explore its role in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-(2-hydroxyethyl)morpholin-3-one and its derivatives. Research has highlighted its utility as a building block in the synthesis of molecules targeting neurological disorders, cardiovascular diseases, and infectious diseases. The morpholine scaffold is well-documented for its presence in several approved drugs, owing to its ability to enhance solubility and bioavailability while interacting favorably with biological targets.
One of the most compelling aspects of 4-(2-hydroxyethyl)morpholin-3-one is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The morpholine moiety can be incorporated into kinase inhibitors to improve binding affinity and selectivity. For instance, studies have demonstrated that derivatives of 4-(2-hydroxyethyl)morpholin-3-one can serve as scaffolds for designing small-molecule inhibitors that modulate kinases involved in tumor growth and progression.
Another area where 4-(2-hydroxyethyl)morpholin-3-one has shown promise is in the treatment of infectious diseases. The compound’s ability to interact with bacterial enzymes has been explored in efforts to develop novel antibiotics. Specifically, modifications to the 2-hydroxyethyl side chain have been investigated to enhance antimicrobial activity while minimizing toxicity. Preliminary studies suggest that certain derivatives exhibit potent activity against Gram-positive bacteria, making them attractive candidates for further development.
The synthesis of 4-(2-hydroxyethyl)morpholin-3-one typically involves multi-step organic reactions, starting from commercially available precursors such as morpholine and ethylene oxide. The introduction of the 2-hydroxyethyl group followed by oxidation at the 3-position yields the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.
In conclusion, 4-(2-hydroxyethyl)morpholin-3-one (CAS No. 41036-01-5) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing molecules targeting various diseases. As research continues to uncover new therapeutic possibilities, compounds like 4-(2-hydroxyethyl)morpholin-3-one are poised to play an increasingly important role in addressing unmet medical needs.
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